molecular formula C14H20Te B14305141 [(Oct-1-en-2-yl)tellanyl]benzene CAS No. 112404-99-6

[(Oct-1-en-2-yl)tellanyl]benzene

Cat. No.: B14305141
CAS No.: 112404-99-6
M. Wt: 315.9 g/mol
InChI Key: ZPMRIJPMQAZUOW-UHFFFAOYSA-N
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Description

[(Oct-1-en-2-yl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to an oct-1-en-2-yl group and a benzene ring

Properties

CAS No.

112404-99-6

Molecular Formula

C14H20Te

Molecular Weight

315.9 g/mol

IUPAC Name

oct-1-en-2-yltellanylbenzene

InChI

InChI=1S/C14H20Te/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3

InChI Key

ZPMRIJPMQAZUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)[Te]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oct-1-en-2-yl)tellanyl]benzene typically involves the reaction of tellurium-containing reagents with oct-1-en-2-yl derivatives and benzene. One common method is the reaction of oct-1-en-2-ylmagnesium bromide with diphenyl ditelluride, followed by the addition of benzene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(Oct-1-en-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.

Major Products

    Oxidation: Tellurium oxides and corresponding organic products.

    Reduction: Reduced tellurium species and corresponding organic products.

    Substitution: Substituted tellurium compounds with various functional groups.

Scientific Research Applications

[(Oct-1-en-2-yl)tellanyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [(Oct-1-en-2-yl)tellanyl]benzene involves interactions with molecular targets such as enzymes and proteins. The tellurium atom can form bonds with sulfur-containing amino acids, affecting the function of enzymes and proteins. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

[(Oct-1-en-2-yl)tellanyl]benzene can be compared with other organotellurium compounds such as:

  • Diphenyl ditelluride
  • Diethyl telluride
  • Tellurium dioxide

Uniqueness

This compound is unique due to its specific structure, which combines an oct-1-en-2-yl group with a benzene ring through a tellurium atom

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